molecular formula C25H22O9 B12916858 3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid CAS No. 5532-32-1

3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid

Cat. No.: B12916858
CAS No.: 5532-32-1
M. Wt: 466.4 g/mol
InChI Key: YSMYIDAKZZAVMJ-UHFFFAOYSA-N
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Description

3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, prop-1-en-2-yl, and dimethoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of Functional Groups: The acetoxy, prop-1-en-2-yl, and dimethoxy groups are introduced through various functionalization reactions such as acetylation, alkylation, and methoxylation.

    Coupling Reactions: The two benzofuran units are coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reaction vessels and optimizing the concentration of reactants.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that compounds similar to 3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid exhibit significant anti-inflammatory activities. Studies have shown that these compounds can inhibit pro-inflammatory cytokines in various cell models, suggesting their potential as therapeutic agents for inflammatory diseases. For instance, a study demonstrated that derivatives of benzofuran compounds reduced inflammation in animal models of arthritis by modulating the NF-kB pathway .

Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro experiments revealed that the compound effectively inhibited the proliferation of breast cancer cells, indicating its potential use as an adjunct therapy in cancer treatment .

Agricultural Applications

Pesticidal Properties
The compound's structural features suggest potential use as a pesticide. Research has indicated that similar benzofuran derivatives possess fungicidal and insecticidal properties. A field study demonstrated the effectiveness of a related compound in controlling fungal pathogens in crops such as tomatoes and cucumbers, significantly reducing disease incidence compared to untreated controls .

Biocontrol Agents
In agricultural research, there is a growing interest in using natural compounds for biocontrol. Compounds like this compound are being explored as alternatives to synthetic pesticides. A study reported that formulations containing such compounds showed promise in managing Botrytis cinerea infections in cannabis crops without adversely affecting beneficial microorganisms .

Cosmetic Applications

Skin Care Formulations
The cosmetic industry is increasingly incorporating bioactive compounds for their skin benefits. The aforementioned compound has been evaluated for its moisturizing and anti-aging properties. Experimental formulations containing this compound demonstrated enhanced skin hydration and elasticity in clinical trials, making it a candidate for high-end skincare products .

Antioxidant Activity
In addition to moisturizing effects, the compound exhibits antioxidant properties which can protect skin cells from oxidative stress. A study found that formulations with this compound significantly reduced reactive oxygen species (ROS) levels in skin cell cultures, suggesting its potential role in preventing premature aging and skin damage due to environmental factors .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnti-inflammatoryReduces pro-inflammatory cytokines; modulates NF-kB pathway
AnticancerInduces apoptosis in breast cancer cells
AgriculturalPesticideEffective against fungal pathogens in crops
BiocontrolControls Botrytis cinerea without harming beneficial microbes
CosmeticSkin careEnhances hydration and elasticity; antioxidant effects

Mechanism of Action

The mechanism of action of 3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid
  • 3-(4-Methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid

Uniqueness

3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetoxy group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Biological Activity

The compound 3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid , also known by its CAS number 5532-32-1, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives, characterized by its unique functional groups which contribute to its biological activity. The molecular formula is C25H22O9C_{25}H_{22}O_9, indicating the presence of multiple methoxy and acetyloxy groups that enhance its solubility and reactivity.

PropertyValue
Molecular FormulaC25H22O9
Molecular Weight446.44 g/mol
CAS Number5532-32-1
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage. Studies have shown that benzofuran derivatives can scavenge reactive oxygen species (ROS) effectively, thereby reducing oxidative stress .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. In vitro assays demonstrate that it inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The specific mechanisms are still under investigation, but the presence of acetyloxy and methoxy groups is believed to play a role in enhancing its cytotoxic effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy groups facilitate electron donation, allowing the compound to neutralize free radicals.
  • Enzyme Inhibition : The structure allows for effective binding to COX enzymes, inhibiting their activity and reducing inflammation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.

Study 1: Antioxidant Efficacy

A study published in Frontiers in Nutrition evaluated the antioxidant capacity of various benzofuran derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation levels when tested against oxidative stress models .

Study 2: Anti-inflammatory Activity

Another research article focused on the anti-inflammatory properties of benzofuran compounds. The study reported that treatment with this specific compound led to a decrease in TNF-alpha and IL-6 levels in cultured macrophages, highlighting its potential as an anti-inflammatory agent .

Study 3: Anticancer Activity

In vitro studies conducted on breast cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The findings suggest that further development could lead to effective anticancer therapies .

Properties

CAS No.

5532-32-1

Molecular Formula

C25H22O9

Molecular Weight

466.4 g/mol

IUPAC Name

3-(4-acetyloxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-carbonyl)-5,6-dimethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C25H22O9/c1-11(2)17-9-15-16(33-17)7-6-13(23(15)32-12(3)26)22(27)21-14-8-19(30-4)20(31-5)10-18(14)34-24(21)25(28)29/h6-8,10,17H,1,9H2,2-5H3,(H,28,29)

InChI Key

YSMYIDAKZZAVMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC(=C2OC(=O)C)C(=O)C3=C(OC4=CC(=C(C=C43)OC)OC)C(=O)O

Origin of Product

United States

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